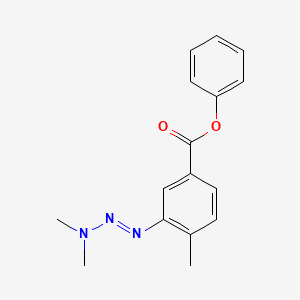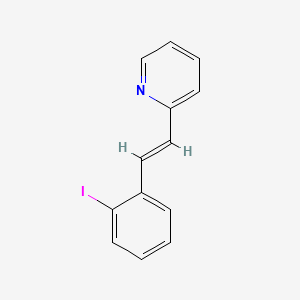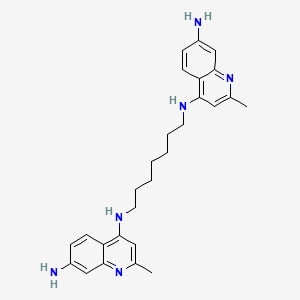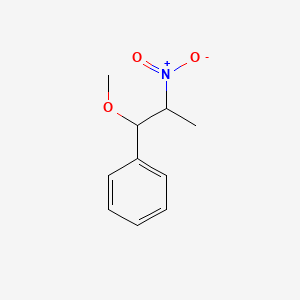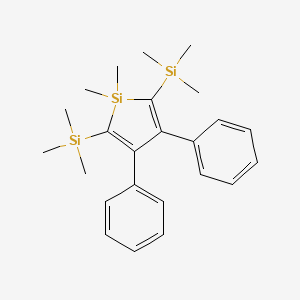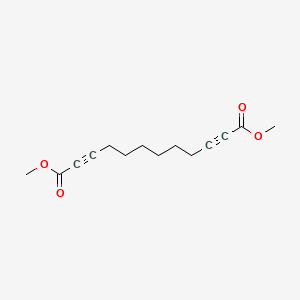
Dimethyl dodeca-2,10-diynedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl dodeca-2,10-diynedioate is a chemical compound characterized by its unique structure, which includes two ester groups and two triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl dodeca-2,10-diynedioate typically involves the esterification of dodeca-2,10-diynedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Dodeca-2,10-diynedioic acid+2MethanolH2SO4Dimethyl dodeca-2,10-diynedioate+2Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl dodeca-2,10-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl dodeca-2,10-diynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl dodeca-2,10-diynedioate depends on its interaction with various molecular targets. The ester groups can undergo hydrolysis to release dodeca-2,10-diynedioic acid, which can then interact with biological molecules. The triple bonds in the compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl hex-2,4-diynedioate: Similar structure but with shorter carbon chain.
Dimethyl octa-2,6-diynedioate: Similar structure with intermediate carbon chain length.
Dimethyl deca-2,8-diynedioate: Similar structure with slightly shorter carbon chain.
Propriétés
Numéro CAS |
80220-91-3 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
dimethyl dodeca-2,10-diynedioate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-8H2,1-2H3 |
Clé InChI |
IVHKGOXYIAJJLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCCCCCCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


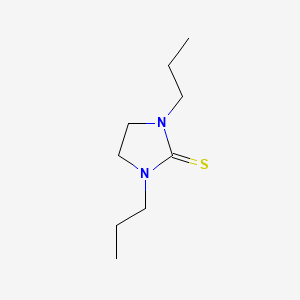
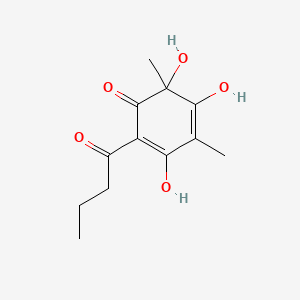
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
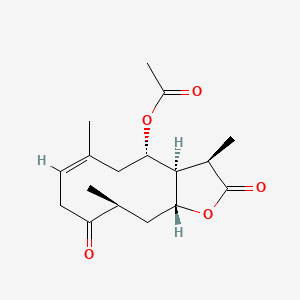
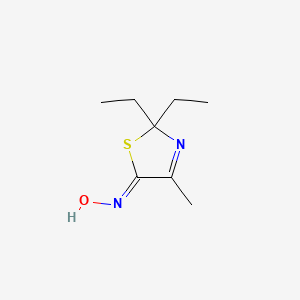
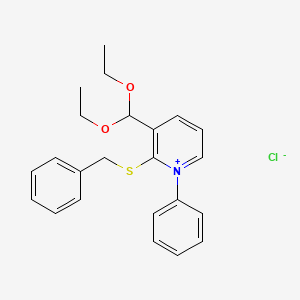
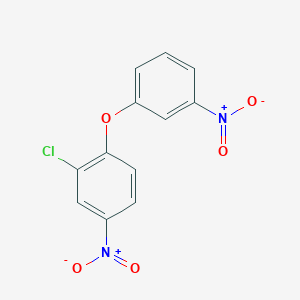
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
